4-Cyclohexanecarboxamidopiperidine
説明
Structure
3D Structure
特性
IUPAC Name |
N-piperidin-4-ylcyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11/h10-11,13H,1-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJTUJNVNBZXGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641764 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Thermodynamic Solvation Mechanics of CAS 78555-36-9: A Technical Guide for Organic Solvents
Executive Summary
CAS 78555-36-9, formally identified as N-(Piperidin-4-yl)cyclohexanecarboxamide (or 4-Cyclohexanecarboxamidopiperidine), is a structurally complex piperidine derivative utilized extensively as a heterocyclic building block in early-stage medicinal chemistry[1]. With a molecular weight of 210.32 g/mol and a molecular formula of C12H22N2O, its amphiphilic structural features present unique solvation challenges[2].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. We will dissect the physicochemical causality behind its solubility profile in various organic solvents and provide a self-validating, field-proven protocol for thermodynamic solubility determination.
Structural Determinants of Solvation
The solubility of CAS 78555-36-9 is strictly governed by the interplay of its three primary functional domains:
-
The Piperidine Ring: Contains a basic secondary amine that acts as both a hydrogen bond donor (HBD) and acceptor (HBA).
-
The Carboxamide Linkage: A highly polar moiety with a strong dipole moment. In the solid state, carboxamides form robust intermolecular hydrogen-bonded networks, resulting in a high crystal lattice energy.
-
The Cyclohexane Ring: A bulky, highly lipophilic domain that actively resists solvation in highly polar, high-dielectric aqueous environments.
Causality in Solvent Selection: To successfully dissolve CAS 78555-36-9, an organic solvent must possess sufficient hydrogen-bonding capacity to disrupt the amide-amide interactions of the crystal lattice, while maintaining enough lipophilic character to accommodate the cyclohexane ring. This explains why the compound exhibits an aqueous solubility of merely ~31.5 µg/mL, yet is highly soluble in specific organic systems[2].
Quantitative Solubility Profile
The following table synthesizes the empirical and structurally predicted solubility of CAS 78555-36-9 across distinct solvent classes.
| Solvent Class | Representative Solvent | Dielectric Constant (ε) | Solvation Mechanism | Empirical/Estimated Solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Strong HBA; rapidly disrupts amide-amide lattice H-bonds. | Highly Soluble (>50 mg/mL)[2] |
| Polar Protic | Methanol (MeOH) | 32.7 | Dual HBD/HBA; effectively solvates the piperidine nitrogen. | Soluble (>30 mg/mL)[2] |
| Halogenated | Dichloromethane (DCM) | 8.9 | Dipole-induced dipole; interacts favorably with the lipophilic core. | Moderately Soluble (10-20 mg/mL) |
| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | Moderate dipole-dipole interactions; lacks strong HBD capability. | Slightly Soluble (5-10 mg/mL) |
| Non-Polar | Hexane | 1.9 | Weak London dispersion forces; fails to break lattice energy. | Insoluble (<1 mg/mL) |
| Aqueous | Water | 80.1 | Extreme polarity mismatch with the cyclohexane ring. | Very Slightly Soluble (~31.5 µg/mL)[2] |
Self-Validating Experimental Protocol: Thermodynamic Solubility
Kinetic solvent-addition methods often yield supersaturated states that crash out over time. To ensure absolute trustworthiness and reproducibility in drug development workflows, solubility must be measured using a thermodynamic shake-flask method coupled with specific chromatographic quantification.
Step-by-Step Methodology
-
Saturation Preparation: Weigh exactly 10.0 mg of CAS 78555-36-9 solid into a 2 mL borosilicate glass vial.
-
Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Methanol). Ensure a visible excess of solid remains at the bottom of the vial to guarantee the solution is fully saturated.
-
Thermodynamic Equilibration: Seal the vial tightly and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 800 rpm for exactly 24 hours.
-
Causality: A 24-hour equilibration period is critical to overcome the activation energy barrier of the crystal lattice, ensuring the system reaches a true thermodynamic minimum rather than a transient kinetic state.
-
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25°C.
-
Causality: Centrifugation is strictly preferred over syringe filtration. Filtration through standard PTFE or nylon membranes introduces two critical errors: adsorption of the lipophilic cyclohexane moiety onto the filter matrix, and volatilization of low-boiling solvents (like DCM or MeOH) due to pressure differentials, which artificially inflates the measured concentration.
-
-
Aliquot Extraction & Dilution: Carefully extract 100 µL of the optically clear supernatant. Dilute it 1:10 or 1:100 with the mobile phase to ensure the concentration falls within the linear dynamic range of your calibration curve.
-
Chromatographic Analysis (HPLC):
-
Causality: Because CAS 78555-36-9 lacks a highly conjugated π-system (no aromatic rings), its UV molar absorptivity is exceptionally low above 220 nm. Detection must rely on low-wavelength UV (210 nm) targeting the carboxamide bond, or be orthogonally validated using Evaporative Light Scattering Detection (ELSD) or LC-MS.
-
Workflow Visualization
Figure 1: High-throughput thermodynamic solubility screening workflow for CAS 78555-36-9.
References
-
41053-55-8|[1,4'-Bipiperidine]-4-carboxamide|BLD Pharm Source: bldpharm.com URL:1
-
Buy 4-Cyclohexanecarboxamidopiperidine (EVT-3420472) | 78555-36-9 - EvitaChem Source: evitachem.com URL:2
Sources
Application Note: 4-Cyclohexanecarboxamidopiperidine in Pharmaceutical Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols
Executive Summary
4-Cyclohexanecarboxamidopiperidine (Free Base CAS: 78555-36-9; HCl Salt CAS: 41823-26-1) is a highly versatile, privileged scaffold widely utilized in medicinal chemistry[1]. Characterized by a basic piperidine ring linked via an amide bond to a lipophilic cyclohexane moiety, this intermediate provides a robust structural foundation for synthesizing therapeutics targeting G-protein-coupled receptors (GPCRs) and specific proteases[1][2]. This application note details the physicochemical rationale for employing this scaffold, outlines validated synthetic protocols for its functionalization, and provides mechanistic insights into its role in drug discovery.
Physicochemical Profiling & Pharmacophoric Utility
The structural complexity of 4-cyclohexanecarboxamidopiperidine allows it to fulfill multiple pharmacophoric requirements simultaneously, making it an ideal starting point for library generation[1].
Pharmacophore Mechanics
-
Hydrophobic Cyclohexane Domain: Acts as a lipophilic anchor, binding to deep hydrophobic pockets within receptor transmembrane helices (e.g., Ile198 in the CCR5 receptor)[1].
-
Amide Linker: Functions as a critical hydrogen-bond donor and acceptor network. The carbonyl oxygen and N-H groups frequently engage with polar residues like Glu283 in GPCR targets[1].
-
Piperidine Nitrogen: The secondary amine is the primary site for synthetic functionalization. In physiological environments, this nitrogen is protonated, enabling essential electrostatic interactions with highly conserved aspartate residues in GPCRs[1][3].
Chemical Properties Summary
| Property | Value (Free Base) | Value (HCl Salt) |
| CAS Number | 78555-36-9[1] | 41823-26-1 |
| Molecular Formula | C₁₂H₂₂N₂O[1] | C₁₂H₂₃ClN₂O[4] |
| Molecular Weight | 210.32 g/mol [5] | 246.78 g/mol [4] |
| Physical State | Solid | Crystalline Solid |
| Reactivity Profile | Nucleophilic secondary amine | Requires neutralization prior to coupling |
Mechanistic Rationale in Drug Design
The scaffold is predominantly utilized in the development of CCR5 antagonists (for HIV-1 inhibition and immunology) and Cathepsin K inhibitors (for osteoporosis)[2][3].
Mechanism of action for scaffold-derived CCR5 antagonists blocking GPCR signaling pathways.
When a drug derived from 4-cyclohexanecarboxamidopiperidine binds to the target GPCR, the functionalized piperidine nitrogen forms a salt bridge with the receptor, while the bulky cyclohexane group sterically occludes the binding of endogenous chemokines, thereby halting downstream G-protein signaling[1][3].
Synthetic Workflows and Validated Protocols
The secondary amine of the piperidine ring is highly nucleophilic, making it an ideal substrate for divergent synthesis[6].
Synthetic divergence of 4-Cyclohexanecarboxamidopiperidine into various therapeutic classes.
Protocol A: Reductive Amination (Self-Validating System)
Purpose: To synthesize N-alkylated derivatives using aldehydes, avoiding the over-alkylation issues common with direct alkyl halide reactions. Causality & Logic: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride because it is a milder reducing agent. It selectively reduces the transient iminium ion formed between the piperidine and the aldehyde without reducing the unreacted aldehyde[3].
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 4-cyclohexanecarboxamidopiperidine (1.0 eq, 10 mmol) and the target aldehyde (1.05 eq, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL).
-
Note on Salt: If using the HCl salt (CAS 41823-26-1), add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) to liberate the free base before adding the aldehyde[4].
-
-
Iminium Formation: Stir the mixture at room temperature for 1 hour.
-
Validation Check 1: Analyze an aliquot via TLC (DCM:MeOH 9:1). The disappearance of the primary amine spot indicates complete iminium formation.
-
-
Reduction: Cool the flask to 0 °C. Add NaBH(OAc)₃ (1.5 eq, 15 mmol) portion-wise over 15 minutes to control the exothermic reaction. Allow to warm to room temperature and stir for 12 hours.
-
Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL). The basic quench neutralizes residual borohydride and ensures the piperidine product remains in its free-base (lipophilic) form.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM, 3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation Check 2: Perform LC-MS on the crude residue. The presence of the [M+H]⁺ peak corresponding to the target mass, with <5% starting material, validates the protocol.
-
Protocol B: Amide Coupling via EDCI/DMAP
Purpose: To synthesize complex diamides or functionalized ureas, often used in Cathepsin K inhibitor synthesis[2]. Causality & Logic: EDCI is a water-soluble carbodiimide, making post-reaction purification straightforward via aqueous washing. DMAP acts as a nucleophilic catalyst, accelerating the transfer of the acyl group to the sterically hindered piperidine nitrogen[2].
Step-by-Step Methodology:
-
Activation: Dissolve the target carboxylic acid (1.1 eq) in anhydrous DCM (0.1 M). Add EDCI·HCl (1.2 eq) and DMAP (0.1 eq). Stir for 30 minutes at room temperature to form the active ester.
-
Coupling: Add 4-cyclohexanecarboxamidopiperidine (1.0 eq) to the activated mixture. Stir for 4-6 hours.
-
Validation Check: Monitor by LC-MS. If the reaction stalls, the addition of a secondary base (e.g., Triethylamine, 2.0 eq) can drive the reaction to completion by neutralizing the HCl generated by EDCI·HCl[2].
-
Purification: Wash the organic phase sequentially with 1M HCl (to remove unreacted piperidine and DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over MgSO₄ and evaporate to yield the pure product[2].
Optimization Data Summary
| Reaction Type | Reagents | Solvent | Temp | Avg. Yield | Key Impurity |
| Reductive Amination | NaBH(OAc)₃, AcOH (cat.) | DCE | 0 °C to RT | 85-92% | Alcohols (if aldehyde is reduced) |
| Direct Alkylation | R-Br, K₂CO₃ | Acetonitrile | 80 °C | 60-75% | Dialkylated quaternary salts |
| Amide Coupling | EDCI, DMAP | DCM | RT | 80-90% | N-acylureas (if reaction is slow) |
References
- EvitaChem. "Buy 4-Cyclohexanecarboxamidopiperidine (EVT-3420472) | 78555-36-9 - EvitaChem." evitachem.com.
- Sigma-Aldrich. "N-(piperidin-4-yl)cyclohexanecarboxamide hydrochloride | 41823-26-1." sigmaaldrich.com.
- Kishida Chemical Co.,Ltd. "N-(ピペリジン-4-イル)シクロヘキサンカルボキシアミド塩酸塩 | 製品情報." kishida.co.jp.
- Benchchem. "N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2 ... - Benchchem." benchchem.com.
- Journal of Medicinal Chemistry - ACS Publications. "Discovery of Bioavailable 4,4-Disubstituted Piperidines as Potent Ligands of the Chemokine Receptor 5 and Inhibitors of the Human Immunodeficiency Virus-1." acs.org.
- PMC - NIH. "Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K." nih.gov.
Sources
- 1. evitachem.com [evitachem.com]
- 2. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-(ピペリジン-4-イル)シクロヘキサンカルボキシアミド塩酸塩 | 製品情報 | キシダ化学株式会社 [kishida.co.jp]
- 5. evitachem.com [evitachem.com]
- 6. N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclohexanecarboxamide | 2034471-63-9 | Benchchem [benchchem.com]
Application Note: Advanced Amide Bond Formation Protocols Using 4-Cyclohexanecarboxamidopiperidine
Executive Summary & Pharmacophoric Relevance
4-Cyclohexanecarboxamidopiperidine (N-(piperidin-4-yl)cyclohexanecarboxamide; CAS: 41823-26-1) is a structurally complex, privileged scaffold widely utilized in medicinal chemistry and organic synthesis[1]. It serves as a critical building block for designing therapeutics that target G-protein-coupled receptors (GPCRs), particularly CCR5 and opioid receptors[1].
The molecule's pharmacophore comprises a lipophilic cyclohexane domain for deep pocket binding, a hydrogen-bonding amide linker, and a reactive secondary piperidine nitrogen. This secondary amine is the primary functional handle for synthesizing complex drug candidates via amide bond formation. Because the piperidine ring is substituted at the 4-position with a bulky cyclohexanecarboxamide group, achieving high-yielding amide couplings requires precise control over reagent selection, reaction kinetics, and byproduct management.
Figure 1: GPCR signaling pathway modulated by 4-cyclohexanecarboxamidopiperidine derivatives.
Mechanistic Insights: Overcoming Secondary Amine Steric Hindrance
Coupling a carboxylic acid to the secondary nitrogen of 4-cyclohexanecarboxamidopiperidine presents unique kinetic challenges. While piperidine is inherently a strong nucleophile, the bulky 4-position substituent can induce steric clashes when reacting with hindered or highly functionalized carboxylic acids. As a Senior Application Scientist, selecting the appropriate coupling reagent is not merely a matter of yield, but of directing the reaction trajectory to avoid epimerization and simplify downstream purification.
Causality Behind Reagent Selection
-
HATU / DIPEA (Discovery Scale): HATU generates a highly reactive 7-azabenzotriazole active ester. The nitrogen atom in the triazole ring provides a neighboring-group effect that accelerates the aminolysis step, making it the premier choice for overcoming the steric hindrance of the substituted piperidine ring.
-
EDC / HOBt / DMAP (Functionalized Acids): For electron-deficient or highly functionalized acids, standard EDC/HOBt couplings can be sluggish. The addition of stoichiometric DMAP acts as a potent acyl transfer agent, forming a highly reactive acylpyridinium (acyliminium) ion intermediate that rapidly traps the piperidine nitrogen, drastically improving yields[2].
-
T3P (Process Scale): Propylphosphonic anhydride (T3P) is prioritized for scale-up operations. Unlike carbodiimides (which generate urea byproducts that are notoriously difficult to purge), T3P yields exclusively water-soluble phosphonic acid byproducts. This allows for product isolation via simple aqueous phase separation, bypassing chromatographic bottlenecks[3].
Figure 2: Logical decision tree for selecting amide coupling reagents based on scale and sterics.
Experimental Methodologies (Self-Validating Systems)
The following protocols are designed as self-validating systems. The specific wash steps and reagent addition orders are engineered to systematically eliminate unreacted starting materials and coupling byproducts prior to final purification.
Figure 3: Step-by-step experimental workflow for secondary amine amide bond formation.
Protocol A: HATU-Mediated Coupling (Discovery Scale)
Objective: High-yielding synthesis of complex amides utilizing sterically hindered carboxylic acids.
-
Activation: To a round-bottom flask, add the carboxylic acid (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at 0 °C for 5 minutes.
-
Reagent Addition: Add HATU (1.2 eq) in one portion. Stir the mixture at 0 °C for 15 minutes to allow the 7-azabenzotriazole active ester to fully form.
-
Amine Coupling: Add 4-Cyclohexanecarboxamidopiperidine (1.1 eq) dropwise or in small portions. Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion via LC-MS.
-
Self-Validating Workup: Dilute the reaction with Ethyl Acetate (10 volumes).
-
Wash sequentially with 10% aqueous Citric Acid (2 × 5 vol) to purge unreacted amine and DIPEA.
-
Wash with saturated aqueous NaHCO₃ (2 × 5 vol) to remove unreacted carboxylic acid and HOAt byproducts.
-
Wash with brine (1 × 5 vol), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, typically a DCM/MeOH gradient).
Protocol B: T3P-Mediated Coupling (Process & Scale-Up)
Objective: Kilogram-scale synthesis prioritizing safety, low epimerization, and chromatography-free isolation[3].
-
Preparation: Suspend the carboxylic acid (1.0 eq) and 4-Cyclohexanecarboxamidopiperidine (1.05 eq) in Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) (5–8 volumes).
-
Base Addition: Add Pyridine or DIPEA (3.0 eq). Note: Pyridine often acts as a superior nucleophilic catalyst for T3P couplings.
-
Coupling: Cool the mixture to 0–5 °C. Dropwise, add T3P (50% solution in EtOAc, 1.5 eq) over 30 minutes to control the mild exotherm.
-
Reaction: Warm the mixture to room temperature and stir for 6–12 hours.
-
Self-Validating Workup: Quench the reaction with water (5 volumes). The phosphonic acid byproducts of T3P are highly water-soluble and partition entirely into the aqueous layer. Separate the layers and wash the organic phase with saturated NaHCO₃ (5 vol) and brine (5 vol).
-
Isolation: Concentrate the organic layer to 2 volumes and induce crystallization by adding an anti-solvent (e.g., Heptane). Filter to isolate the pure amide.
Protocol C: EDC/DMAP Catalyzed Coupling (For Electron-Deficient Acids)
Objective: Coupling of unreactive or highly functionalized carboxylic acids[2].
-
Activation: Dissolve the carboxylic acid (1.0 eq) and 4-Cyclohexanecarboxamidopiperidine (1.1 eq) in anhydrous Dichloromethane (DCM) or Acetonitrile (0.1 M).
-
Catalysis: Add DMAP (1.0 eq) and DIPEA (2.0 eq). Cool the mixture to 0 °C.
-
Coupling: Add EDC·HCl (1.2 eq) and a catalytic amount of HOBt (0.1–0.2 eq). Stir at room temperature overnight. Mechanistic Note: DMAP is critical here to form the highly reactive acyliminium ion intermediate, overcoming the inherently sluggish nature of electron-deficient substrates[2].
-
Workup: Dilute with DCM, wash with 1 N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via chromatography.
Quantitative Data & Optimization Summary
The table below synthesizes the expected performance metrics for the protocols described above, providing a quick-reference guide for process optimization.
| Coupling Reagent | Scale Suitability | Typical Yield (%) | Epimerization Risk | Byproduct Removal Strategy | Primary Advantage |
| HATU / DIPEA | Discovery (< 1 g) | 85 - 95% | Low | Aqueous washes + Chromatography | Highest reactivity for sterically hindered substrates. |
| EDC / HOBt / DMAP | Discovery/Mid (1 - 10 g) | 75 - 90% | Moderate | Aqueous washes + Chromatography | Excellent for electron-deficient or unreactive acids. |
| T3P / Pyridine | Process (> 10 g) | 80 - 95% | Very Low | Simple aqueous phase separation | Highly scalable, non-toxic, water-soluble byproducts. |
Sources
Application Note: 4-Cyclohexanecarboxamidopiperidine as a Privileged Scaffold in GPCR-Targeted Drug Discovery
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound Identifiers: CAS 78555-36-9 (Free Base) | CAS 41823-26-1 (HCl Salt) | Formula: C₁₂H₂₂N₂O
Executive Summary
In modern medicinal chemistry, identifying a "privileged scaffold"—a core molecular framework capable of binding to multiple diverse receptor targets—is critical for accelerating drug discovery. 4-Cyclohexanecarboxamidopiperidine has emerged as a highly versatile pharmacophore, particularly in the modulation of G-protein-coupled receptors (GPCRs). By integrating a lipophilic cyclohexane ring, a hydrogen-bonding amide linker, and an ionizable piperidine nitrogen, this scaffold provides a geometrically optimized "Y-shape" topology. This application note details the mechanistic pharmacology, key therapeutic applications, and a self-validating synthetic protocol for this critical intermediate.
Mechanistic Pharmacology & Pharmacophore Mapping
The structural complexity of 4-cyclohexanecarboxamidopiperidine allows it to engage in multifaceted receptor interactions, making it a highly effective lead compound for neurological and immunological targets 1.
Causality of Binding Interactions
-
Hydrophobic Cyclohexane Domain: Acts as the primary anchor. In targets like the CCR5 receptor, this domain penetrates deep lipophilic pockets (e.g., interacting with the Ile198 residue), establishing the baseline binding affinity.
-
Amide Linker: Serves as the directional hinge. The carbonyl oxygen and N-H groups form critical hydrogen bonds with polar residues (e.g., Glu283), orienting the rest of the molecule.
-
Piperidine Nitrogen: At physiological pH, this secondary amine is protonated, allowing it to engage in strong electrostatic interactions (salt bridges) with conserved aspartate residues within the GPCR transmembrane helices.
When applied to CCR5 antagonism (critical for blocking HIV viral entry), the scaffold induces a phenomenon known as "hydrophobic collaring." The piperidine nitrogen orients toward extracellular loop 2 (ECL2), physically restricting the receptor's mobility. This dual-action conformation disrupts GPCR signaling by preventing intracellular G-protein coupling while simultaneously blocking extracellular viral binding 1.
Fig 1: Dual-action mechanistic pathway of CCR5 inhibition by 4-cyclohexanecarboxamidopiperidine.
Key Therapeutic Applications
A. Viral Entry Inhibition (CCR5 Antagonism)
In anti-HIV drug design, this scaffold has been utilized to synthesize highly potent CCR5 inhibitors. Derivatives such as compounds 16g and 16i have demonstrated remarkable efficacy in calcium mobilization assays, directly rivaling the FDA-approved drug Maraviroc 1.
B. Metabolic Syndrome (Adiponectin Receptor Agonism)
Beyond infectious diseases, functionalization of the piperidine ring into spiro-compounds has yielded novel drugs with high adiponectin receptor affinity. These agonists are actively investigated for the prevention and treatment of metabolic syndrome, obesity, diabetes, and arteriosclerosis 2.
C. Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the comparative binding affinities of the scaffold's derivatives against standard benchmarks:
| Compound / Scaffold | Target Receptor | IC₅₀ Value | Key Interaction Residues | Application Focus |
| Maraviroc (Control) | CCR5 | 25.43 nM | Ile198, Glu283, Tyr108 | HIV Entry Inhibitor |
| Derivative 16g | CCR5 | 25.73 nM | Ile198, Glu283, Asp | HIV Entry Inhibitor |
| Derivative 16i | CCR5 | 25.53 nM | Ile198, Glu283, Asp | HIV Entry Inhibitor |
| Spiro-derivatives | Adiponectin | Agonist (High) | Target-specific | Metabolic Syndrome |
Standard Operating Procedure (SOP): Synthesis & Validation
To utilize 4-cyclohexanecarboxamidopiperidine in downstream medicinal chemistry, researchers must synthesize it with high regioselectivity and purity. The following protocol is designed as a self-validating system , incorporating specific causality for reagent selection and built-in analytical checkpoints to guarantee structural integrity.
Rationale & Causality of Experimental Choices
-
Boc-Protection: We utilize 1-Boc-4-aminopiperidine rather than unprotected 4-aminopiperidine. Causality: The piperidine secondary amine is highly nucleophilic. Boc-protection ensures the acyl chloride reacts exclusively with the primary amine at the 4-position, preventing the formation of unwanted diamides.
-
DIPEA (N,N-Diisopropylethylamine): Used as a non-nucleophilic base. Causality: It neutralizes the HCl byproduct generated during the nucleophilic acyl substitution, driving the reaction to completion and preventing the acidic environment from prematurely cleaving the Boc group.
-
TFA (Trifluoroacetic Acid): Used for deprotection. Causality: TFA provides the exact acidic stringency required to cleave the tert-butyl carbamate (Boc) without hydrolyzing the newly formed, robust amide bond.
Fig 2: Step-by-step synthetic workflow for 4-cyclohexanecarboxamidopiperidine with causal steps.
Step-by-Step Protocol
Step 1: Amide Coupling
-
Dissolve 1.0 eq of 1-Boc-4-aminopiperidine in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
-
Add 2.0 eq of DIPEA and cool the reaction mixture to 0°C using an ice bath.
-
Dropwise, add 1.1 eq of cyclohexanecarbonyl chloride.
-
Allow the reaction to warm to room temperature (RT) and stir for 4 hours.
-
Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica TLC plate. Stain with Ninhydrin. Validation: The primary amine starting material will stain purple/red. The absence of a purple spot confirms 100% conversion to the amide intermediate.
Step 2: Workup & Purification
-
Quench the reaction with saturated aqueous NaHCO₃ to neutralize residual acid.
-
Extract the organic layer with DCM (3x), wash with brine, and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to yield 1-Boc-4-cyclohexanecarboxamidopiperidine.
Step 3: Boc Deprotection
-
Dissolve the intermediate in a 1:1 mixture of DCM and TFA at 0°C.
-
Stir at RT for 2 hours.
-
Self-Validation Checkpoint 2 (ESI-MS): Analyze an aliquot via Electrospray Ionization Mass Spectrometry. Validation: Observe a mass shift of -100 Da (loss of the Boc group) and the appearance of the [M+H]⁺ peak at m/z 211.1, confirming successful deprotection.
Step 4: Isolation of Final Product
-
Concentrate the mixture in vacuo to remove excess TFA.
-
Re-dissolve the residue in minimal DCM and precipitate the product by adding cold diethyl ether.
-
Filter the resulting solid (4-cyclohexanecarboxamidopiperidine TFA salt) or neutralize with 1M NaOH to isolate the free base.
-
Self-Validation Checkpoint 3 (qNMR & HPLC): Run a quantitative ¹H-NMR and HPLC analysis. Validation: Ensure chemical purity is >98% before proceeding to biological assays or further functionalization.
References
-
EvitaChem Scientific Data: Buy 4-Cyclohexanecarboxamidopiperidine (EVT-3420472) | 78555-36-9 - EvitaChem: Scientific Uses. Contains primary pharmacological data regarding CCR5 inhibition, IC₅₀ comparisons with Maraviroc, and structural pharmacophore mapping. 1
-
Google Patents: Spiro compound and drug for activating adiponectin receptor. Details the use of functionalized piperidinyl-cyclohexanecarboxamide derivatives as agonists for the treatment of metabolic syndrome. 2
-
Sigma-Aldrich Chemical Database: N-(4-PIPERIDINYL)CYCLOHEXANECARBOXAMIDE AldrichCPR. Provides foundational material identity, CAS indexing (78555-36-9), and molecular weight parameters.
Sources
Application Note: Catalytic Hydrogenation Protocols for the Synthesis of 4-Cyclohexanecarboxamidopiperidine
Abstract
4-Cyclohexanecarboxamidopiperidine is a privileged pharmacophore scaffold utilized extensively in the development of G-protein-coupled receptor (GPCR) therapeutics, most notably in the design of CCR5 antagonists (e.g., TAK-220) and opioid receptor modulators 12. This Application Note details the causal logic, mechanistic pathways, and step-by-step experimental protocols for synthesizing this critical building block. We compare direct pyridine-ring hydrogenation with the highly efficient N-debenzylation route, providing a self-validating system for reliable, high-yield production in drug discovery workflows.
Introduction & Strategic Route Selection
The synthesis of piperidine derivatives containing complex functional groups presents a unique chemoselectivity challenge. When synthesizing 4-cyclohexanecarboxamidopiperidine, researchers typically evaluate two primary retrosynthetic pathways:
-
Aromatic Ring Reduction : Direct catalytic hydrogenation of an N-(pyridin-4-yl)cyclohexanecarboxamide precursor. While atom-economical, reducing the pyridine ring requires harsh conditions (high pressure, elevated temperatures) and specialized catalysts (e.g., Rh/C or PtO₂) 34. This approach carries a high risk of over-reduction or cleavage of the amide bond.
-
Protecting Group Hydrogenolysis (Preferred) : Amide coupling of 4-amino-1-benzylpiperidine with cyclohexanecarbonyl chloride 5, followed by catalytic hydrogenolysis (N-debenzylation). This route is highly chemoselective, operates under mild conditions, and delivers superior yields.
Because of its operational simplicity and high fidelity, the N-debenzylation route is the industry standard.
Mechanistic Insights: N-Debenzylation
The efficacy of the N-debenzylation route relies on the specific affinity of Palladium (Pd) for benzylic C-N bonds.
-
Causality of Catalyst Choice : Palladium on Carbon (Pd/C) is selected because Pd(0) readily inserts into the benzylic C-N bond via oxidative addition. Platinum (Pt) or Rhodium (Rh), conversely, would preferentially adsorb and reduce the aliphatic rings or the amide carbonyl 3.
-
Solvent Dynamics : Methanol (MeOH) is utilized as the solvent. Its polar protic nature stabilizes the transition state during C-N bond cleavage and provides excellent solubility for both the substrate and hydrogen gas.
Caption: Workflow for the synthesis of 4-cyclohexanecarboxamidopiperidine via N-debenzylation.
Caption: Mechanistic cycle of Pd/C catalyzed N-debenzylation on the catalyst surface.
Quantitative Data: Pathway Comparison
To justify the selection of the debenzylation route, the following table summarizes the quantitative operational parameters comparing both theoretical pathways based on standard catalytic hydrogenation principles [[3]]() 4.
| Parameter | Route A: N-Debenzylation (Pd/C) | Route B: Pyridine Ring Reduction (Rh/C) |
| Precursor | N-(1-benzylpiperidin-4-yl)cyclohexanecarboxamide | N-(pyridin-4-yl)cyclohexanecarboxamide |
| Catalyst | 10% Pd/C (Palladium on Carbon) | 5% Rh/C or PtO₂ |
| H₂ Pressure | 15 - 50 psi (1 - 3.4 atm) | 150 - 750 psi (10 - 50 atm) |
| Temperature | 20°C - 40°C | 50°C - 100°C |
| Reaction Time | 2 - 4 hours | 12 - 24 hours |
| Typical Yield | > 95% | 60 - 80% |
| Chemoselectivity | Excellent (Amide remains intact) | Moderate (Risk of amide reduction) |
Experimental Protocols
This protocol is designed as a self-validating system. Each step includes built-in analytical checkpoints to ensure the integrity of the process.
Step 1: Synthesis of N-(1-benzylpiperidin-4-yl)cyclohexanecarboxamide
-
Preparation : In an oven-dried, argon-purged round-bottom flask, dissolve 4-amino-1-benzylpiperidine (1.0 eq, 10 mmol) 5 in anhydrous Dichloromethane (DCM, 50 mL).
-
Base Addition : Add Triethylamine (Et₃N, 2.0 eq, 20 mmol). Causality: The base acts as an acid scavenger for the HCl generated during the reaction, preventing the protonation of the piperidine nitrogen which would stall the reaction.
-
Cooling : Cool the mixture to 0°C using an ice-water bath to control the exothermic acylation.
-
Acylation : Dropwise, add cyclohexanecarbonyl chloride (1.1 eq, 11 mmol) 5 over 15 minutes.
-
Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Validation (Checkpoint 1) : Perform TLC (Silica, 9:1 DCM:MeOH). The primary amine starting material (ninhydrin active) should disappear entirely, replaced by a higher Rf UV-active spot corresponding to the amide.
-
Workup : Quench with saturated aqueous NaHCO₃ (50 mL). Extract with DCM (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 2: Catalytic Hydrogenation (N-Debenzylation)
-
Preparation : Dissolve the crude N-(1-benzylpiperidin-4-yl)cyclohexanecarboxamide (approx. 10 mmol) in HPLC-grade Methanol (40 mL) in a Parr shaker hydrogenation vessel.
-
Catalyst Loading : Safety Note: Pd/C is highly pyrophoric when dry. Under a blanket of argon, carefully add 10% wt/wt Pd/C (10 mol% relative to substrate).
-
Purging : Seal the vessel. Purge the system with Nitrogen gas (3 cycles of pressurizing to 20 psi and releasing) to remove oxygen, followed by Hydrogen gas (3 cycles).
-
Hydrogenation : Pressurize the vessel with H₂ gas to 50 psi. Begin mechanical shaking at room temperature. Causality: 50 psi provides sufficient dissolved hydrogen concentration in methanol to overcome mass transfer limitations, ensuring rapid reaction and preventing catalyst deactivation.
-
Validation (Checkpoint 2) : Monitor the pressure gauge. The reaction is complete when hydrogen uptake ceases (typically a pressure drop corresponding to 1 molar equivalent of H₂, ~2-4 hours).
-
Filtration : Vent the H₂ gas safely. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess Methanol. Do not let the filter cake dry out, as it may ignite.
-
Isolation : Concentrate the filtrate under reduced pressure to yield the crude 4-cyclohexanecarboxamidopiperidine.
-
Final Validation (Checkpoint 3) :
-
¹H NMR (CDCl₃) : Confirm the disappearance of the benzylic CH₂ singlet (~3.5 ppm) and the aromatic multiplet (7.2-7.4 ppm).
-
Mass Spectrometry : Confirm the exact mass corresponding to the free base (C₁₂H₂₂N₂O, [M+H]⁺ = 211.18).
-
Troubleshooting & Safety
-
Incomplete Hydrogenation : If hydrogen uptake stalls prematurely, the catalyst may be poisoned by trace sulfur or unreacted amines. Solution: Filter the mixture, resuspend in fresh solvent, and add a fresh batch of Pd/C. Alternatively, adding a catalytic amount of glacial acetic acid can accelerate the cleavage by protonating the leaving group.
-
Amide Reduction : While rare with Pd/C at 50 psi, excessive pressure (>100 psi) or elevated temperatures can lead to partial reduction of the carboxamide to an amine. Strictly adhere to the 50 psi limit at ambient temperature.
References
- EvitaChem. "Buy 4-Cyclohexanecarboxamidopiperidine (EVT-3420472) | 78555-36-9". Source: EvitaChem Database.
- Shida, N., et al. "Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds". Source: ResearchGate (2024).
- EP3190116A1. "Pyrazolothiazole compound and medicine". Source: Google Patents.
- PubMed. "Discovery of a piperidine-4-carboxamide CCR5 Antagonist (TAK-220) With Highly Potent Anti-HIV-1 Activity". Source: NIH.
- Nature Chemistry. "Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation". Source: DICP.
Sources
- 1. evitachem.com [evitachem.com]
- 2. Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. EP3190116A1 - Pyrazolothiazole compound and medicine - Google Patents [patents.google.com]
Application Note: High-Throughput Synthesis and HTS Formatting of 4-Cyclohexanecarboxamidopiperidine Derivatives
Introduction & Pharmacophoric Rationale
The 4-Cyclohexanecarboxamidopiperidine architecture (CAS 41823-26-1) has emerged as a highly versatile and privileged scaffold in modern medicinal chemistry [1]. Characterized by three distinct pharmacophoric domains—a lipophilic cyclohexane ring, a rigidifying amide linker, and a basic piperidine nitrogen—this scaffold is exceptionally well-suited for engaging the transmembrane helices of G-protein-coupled receptors (GPCRs), such as CCR5 and the human parathyroid hormone receptor 1 (hPTHR1) [2]. Furthermore, derivatives of this class have demonstrated potent efficacy as macrocyclic Hedgehog pathway inhibitors, acting by suppressing Gli-mediated transcription [3].
In early-stage drug discovery, exploring the chemical space around this scaffold requires robust parallel synthesis methodologies coupled with stringent High-Throughput Screening (HTS) formatting. This application note details a self-validating, end-to-end protocol for the library synthesis, high-throughput purification, and acoustic dispensing of 4-cyclohexanecarboxamidopiperidine derivatives.
Target Pathway Visualization
To understand the functional objective of these screening libraries, it is critical to visualize the primary pharmacological cascades they are designed to modulate. Below is the canonical GPCR signaling pathway targeted by many derivatives of this scaffold.
Figure 1: Canonical GPCR/cAMP signaling cascade targeted by 4-cyclohexanecarboxamidopiperidine libraries.
Library Design & Parallel Synthesis Strategy
The synthetic strategy relies on a divergent approach. First, a large batch of the core scaffold is synthesized. Subsequently, the secondary amine of the piperidine ring is utilized as the diversification point in a 96-well format.
Causality of Chemical Choices:
-
Coupling Reagents: HATU and DIPEA are selected for the initial amide bond formation. The superior reactivity of the 7-azabenzotriazole leaving group generated by HATU efficiently overcomes the steric hindrance of the bulky cyclohexane moiety, preventing epimerization and maximizing yield.
-
Deprotection: Standard 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is used to cleanly unmask the secondary piperidine amine. This concentration is strong enough to remove the Boc group rapidly but mild enough to avoid hydrolyzing the newly formed amide bond.
-
Parallel Derivatization: Sulfonyl chlorides, acid chlorides, and aldehydes (for reductive amination) are used as electrophiles. Reactions are performed in anhydrous N-Methyl-2-pyrrolidone (NMP) rather than DMF, as NMP offers superior solubility for diverse building blocks and lower volatility during heated shaking.
Experimental Protocols
Bulk Synthesis of the Core Scaffold
-
Amide Coupling: Dissolve tert-butyl 4-aminopiperidine-1-carboxylate (10.0 g, 50.0 mmol) and cyclohexanecarboxylic acid (6.4 g, 50.0 mmol) in anhydrous DCM (200 mL).
-
Activation: Add DIPEA (26.1 mL, 150.0 mmol) followed by portion-wise addition of HATU (20.9 g, 55.0 mmol) at 0 °C.
-
Reaction: Stir the mixture at room temperature for 12 hours under nitrogen.
-
Workup: Wash the organic layer sequentially with saturated aqueous NaHCO3 (2 × 100 mL), 1M HCl (2 × 100 mL), and brine. Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.
-
Deprotection: Dissolve the crude intermediate in DCM (100 mL) and add TFA (25 mL). Stir for 2 hours at room temperature.
-
Isolation: Concentrate the mixture to remove excess TFA. Neutralize with 2M NaOH to pH 10, extract with Ethyl Acetate (3 × 100 mL), dry, and evaporate to yield the free base 4-cyclohexanecarboxamidopiperidine .
96-Well Parallel Derivatization (Sulfonylation Example)
-
Preparation: In a 96-well deep-well glass-lined plate, dispense 4-cyclohexanecarboxamidopiperidine (0.1 mmol per well) dissolved in anhydrous NMP (500 µL).
-
Base Addition: Add Triethylamine ( Et3N , 0.3 mmol) to each well using a multichannel pipette.
-
Diversification: Add a unique sulfonyl chloride building block (0.12 mmol) to each well.
-
Incubation: Seal the plate with a Teflon-lined mat and agitate on an orbital shaker at 40 °C for 16 hours.
-
Quenching: Quench the unreacted electrophiles by adding 50 µL of methanol to each well.
High-Throughput Purification & QC
-
Filtration: Filter the crude reaction mixtures through a 96-well filter plate (0.45 µm PTFE) into a collection plate.
-
Prep-LC-MS: Purify the library using mass-directed preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid). The system automatically triggers fraction collection based on the target mass ( [M+H]+ ).
-
Drying: Dry the collected fractions using a centrifugal vacuum concentrator (e.g., Genevac) to yield the final compounds as dry powders.
HTS Formatting & Acoustic Dispensing
To ensure the integrity of the screening data, compounds must be formatted flawlessly. Compounds are solubilized in 100% anhydrous DMSO to a stock concentration of 10 mM. Acoustic droplet ejection (ADE) is employed to transfer nanoliter volumes of the compounds directly into the assay plates. This eliminates physical tip contact, preventing cross-contamination, minimizing dead volume, and avoiding DMSO hydration from atmospheric moisture.
Figure 2: Workflow for high-throughput purification, quality control, and acoustic plate formatting.
Quantitative Data Summary
The table below summarizes representative analytical data and HTS formatting parameters for a subset of the synthesized library. Strict QC cutoffs require >95% purity by UPLC-MS/ELSD before inclusion in the screening deck.
| Compound ID | R-Group (Electrophile) | Exact Mass | LC-MS Purity (%) | Isolated Yield (mg) | Echo Transfer Vol (nL) | Final Assay Conc (µM)* |
| CCP-001 | Benzenesulfonyl | 350.16 | 98.5 | 22.4 | 25.0 | 10.0 |
| CCP-002 | 4-Fluorobenzenesulfonyl | 368.15 | 99.1 | 19.8 | 25.0 | 10.0 |
| CCP-003 | 3-Methoxybenzenesulfonyl | 380.17 | 97.2 | 24.1 | 25.0 | 10.0 |
| CCP-004 | Cyclohexanesulfonyl | 356.21 | 96.8 | 15.6 | 25.0 | 10.0 |
| CCP-005 | 4-Methylpiperazine-1-sulfonyl | 372.23 | 95.4 | 18.2 | 25.0 | 10.0 |
*Assumes a final assay volume of 25 µL per well in a 384-well plate.
References
-
Asahina, Y., et al. "Development of a Novel Human Parathyroid Hormone Receptor 1 (hPTHR1) Agonist (CH5447240), a Potent and Orally Available Small Molecule for Treatment of Hypoparathyroidism". Journal of Medicinal Chemistry, ACS Publications, 2018. Available at:[Link]
-
Zhao, Z., et al. "Discovery of Novel Macrocyclic Hedgehog Pathway Inhibitors Acting by Suppressing the Gli-Mediated Transcription". Journal of Medicinal Chemistry, ACS Publications, 2017. Available at:[Link]
Optimizing liquid-liquid extraction protocols for 4-Cyclohexanecarboxamidopiperidine isolation
Optimizing Liquid-Liquid Extraction Protocols for High-Purity Isolation
This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals engaged in the isolation of 4-Cyclohexanecarboxamidopiperidine. The unique structure of this molecule, featuring both a basic piperidine ring and a polar amide group, presents specific challenges during purification. This document provides a troubleshooting-oriented question-and-answer guide, focusing on the chemical principles behind each protocol step to empower you to optimize your liquid-liquid extraction (LLE) for maximum yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Solvent Selection & Poor Recovery
Question: My recovery of 4-Cyclohexanecarboxamidopiperidine is consistently low. How do I choose the right solvent system and what could be going wrong?
Answer: Solvent selection is critical and is dictated by the principle of "like dissolves like," but must also account for the acid-base properties of your target compound.[1] 4-Cyclohexanecarboxamidopiperidine in its neutral (free base) form is a moderately polar molecule, soluble in various organic solvents.
-
For Extraction from an Aqueous Phase: The goal is to use a water-immiscible organic solvent that has a high affinity for the neutral compound.
-
Recommended Solvents: Dichloromethane (DCM) and chloroform are excellent choices due to their ability to dissolve a wide range of organic compounds.[2] Ethyl acetate is a slightly more polar and less dense option. For a greener alternative, methyl tert-butyl ether (MTBE) can be considered.
-
Troubleshooting Low Recovery: If recovery is poor, the issue may not be the solvent itself, but rather emulsion formation or incorrect pH (see FAQ 2).
-
-
Emulsion Formation: An emulsion is a suspension of one liquid as droplets in another, often appearing as a cloudy or foamy layer between the organic and aqueous phases that traps your compound.[3][4]
-
Cause: Vigorous shaking or the presence of surfactant-like impurities.[3][5]
-
Solution:
-
Prevention: Instead of shaking, gently and repeatedly invert the separatory funnel to increase the surface area between the phases without high agitation.[5]
-
Breaking an Emulsion: If an emulsion forms, add a small amount of brine (saturated aqueous NaCl). This increases the ionic strength of the aqueous layer, making it more polar and forcing the separation of the layers.[5][6] Other techniques include allowing the funnel to stand for an extended period, gentle stirring of the emulsion with a glass rod, or centrifugation.[4][6]
-
-
Table 1: Properties of Common Extraction Solvents
| Solvent | Density (g/mL) | Polarity | Boiling Point (°C) | Key Characteristics |
| Dichloromethane (DCM) | 1.33 | High | 39.6 | Versatile, high solvating power; forms the bottom layer.[2] |
| Chloroform | 1.49 | High | 61.2 | Similar to DCM but with a higher boiling point; forms the bottom layer. |
| Ethyl Acetate | 0.902 | Medium | 77.1 | Good for moderately polar compounds; forms the top layer.[2] |
| MTBE | 0.740 | Low | 55.2 | Less prone to forming peroxides than diethyl ether; forms the top layer. |
The Critical Role of pH in Partitioning
Question: I'm unsure about the correct pH for my extraction. How does pH affect the solubility of 4-Cyclohexanecarboxamidopiperidine?
Answer: This is the most crucial parameter for a successful extraction. The basic piperidine nitrogen in your compound can be protonated or deprotonated, which dramatically alters its solubility.[7] This process is the foundation of acid-base extraction.[8]
-
To Extract into an ORGANIC Solvent (from an aqueous solution): You must ensure the compound is in its neutral, uncharged form. This form is more soluble in organic solvents. To do this, the aqueous phase must be made basic . A general rule is to adjust the pH to at least 2 units above the pKa of the conjugate acid (the piperidinium ion).[3][9] For most piperidine derivatives, the pKa is around 11. Therefore, adjusting the aqueous phase to pH 12-13 with a base like NaOH will ensure complete deprotonation.[10]
-
To Extract into an AQUEOUS Solvent (from an organic solution): This is often used as a purification step to remove non-basic impurities. To make the compound water-soluble, you must convert it into its charged (protonated) salt form. To do this, the aqueous phase must be made acidic . Washing the organic layer with a dilute acid like 1M HCl will protonate the piperidine nitrogen, pulling the resulting water-soluble salt into the aqueous phase.[11][12]
Troubleshooting pH-Related Issues:
-
Precipitate at the Interface: If a solid appears between the layers, the pH of the aqueous phase may be too close to the compound's pKa, resulting in poor solubility in both phases. A significant adjustment of the pH (either much higher or much lower) is needed.
-
Incomplete Extraction: If you are not achieving full extraction after multiple attempts, verify the pH of the aqueous phase after adding acid/base and mixing. Do not just assume the pH has changed sufficiently.
Diagram 1: pH-Dependent Partitioning of 4-Cyclohexanecarboxamidopiperidine
Caption: Control of aqueous pH dictates the compound's solubility and phase preference.
Step-by-Step Protocols
Protocol 1: Isolation from an Aqueous Reaction Mixture
This protocol details the extraction of the neutral compound into an organic solvent.
-
Transfer: Pour the aqueous solution containing your product into a separatory funnel appropriately sized for the volume.[13]
-
Basify: Add 1M NaOH dropwise while swirling. Periodically check the pH, continuing to add base until the aqueous phase is stable at pH 12-13.
-
Add Solvent: Add an equal volume of dichloromethane (DCM). Stopper the funnel.
-
Extract: Invert the funnel and open the stopcock to vent any pressure. Close the stopcock and mix by gently inverting the funnel 10-15 times. Vent again.[13]
-
Separate: Place the funnel back in a ring stand and remove the stopper. Allow the layers to fully separate. DCM is denser than water and will be the bottom layer.[13]
-
Collect: Drain the lower organic layer into a clean Erlenmeyer flask.
-
Repeat: To ensure complete recovery, repeat the extraction (steps 3-6) two more times using fresh DCM each time. Combine all organic extracts.
-
Dry: Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the combined organic extracts to remove dissolved water. Swirl until the drying agent no longer clumps together.
-
Isolate: Gravity filter the dried solution to remove the drying agent, and then remove the solvent using a rotary evaporator to yield the isolated product.
Protocol 2: Purification via Acid-Base Extraction (Back-Extraction)
This protocol purifies the compound from non-basic impurities present in an organic solution.
-
Acid Wash: To the organic solution in a separatory funnel, add an equal volume of 1M HCl. Mix and separate as described above. The protonated product will move into the aqueous (top) layer.[7]
-
Isolate Aqueous Layer: Drain and set aside the organic layer (which contains impurities). Collect the aqueous layer containing your protonated product.
-
Regenerate Neutral Compound: Return the aqueous layer to the separatory funnel. Basify to pH 12-13 with 1M NaOH.
-
Back-Extract: Extract this basic aqueous solution three times with fresh portions of DCM as detailed in Protocol 1.
-
Finalize: Combine the organic extracts, dry, and evaporate the solvent to yield the purified product.
Diagram 2: Workflow for Isolation from an Aqueous Phase
Caption: A standard liquid-liquid extraction workflow for isolating a basic compound.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]
-
LCGC International. (2025, November 26). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?. Retrieved from [Link]
-
Tiei Extraction. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]
- Google Patents. (n.d.). WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures.
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
PubMed. (n.d.). Solid-phase microextraction with pH adjustment for the determination of aromatic acids and bases in water. Retrieved from [Link]
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]
-
University of Richmond Blogs. (n.d.). Liquid-Liquid Extraction | Organic Chemistry I Lab. Retrieved from [Link]
-
University of York. (n.d.). Chemically-active extraction. Retrieved from [Link]
-
University of York. (n.d.). Problems with extractions. Retrieved from [Link]
-
LCGC International. (2026, March 10). Practical Aspects of Solvent Extraction. Retrieved from [Link]
-
K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 3. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 4. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 7. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures - Google Patents [patents.google.com]
- 10. Solid-phase microextraction with pH adjustment for the determination of aromatic acids and bases in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. blog.richmond.edu [blog.richmond.edu]
A Researcher's Guide to Greener Pathways: Benchmarking Synthesis Routes for 4-Cyclohexanecarboxamidopiperidine
In the landscape of pharmaceutical development, the synthesis of novel chemical entities is a constant pursuit. The piperidine scaffold, in particular, is a privileged structure found in numerous therapeutic agents. 4-Cyclohexanecarboxamidopiperidine serves as a valuable intermediate and structural motif in medicinal chemistry.[1] However, as the chemical industry pivots towards sustainability, the methods used to construct such molecules are coming under intense scrutiny. The principles of green chemistry are no longer a niche interest but a core requirement for modern, efficient, and responsible drug development.[2][3]
This guide provides an in-depth comparison of synthetic routes to 4-Cyclohexanecarboxamidopiperidine, benchmarking the traditional, and often hazardous, acyl chloride method against modern, greener alternatives. We will delve into the causality behind experimental design, present comparative performance data, and provide a validated protocol for the most promising green synthesis, empowering researchers to make more sustainable choices without compromising chemical efficiency.
The Conventional Benchmark: The Acyl Chloride Route
The most direct and historically common method for forming an amide bond is the reaction between an amine and a highly reactive carboxylic acid derivative, such as an acyl chloride.[4] This pathway is favored for its high reactivity and typically excellent yields.
Reaction Pathway:
The synthesis is a two-step process:
-
Activation: Cyclohexanecarboxylic acid is first activated by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly electrophilic cyclohexanecarbonyl chloride.
-
Amination: The isolated acyl chloride is then reacted with 4-aminopiperidine to form the target amide.
Caption: Conventional Acyl Chloride Synthesis Pathway.
Causality and Critical Drawbacks:
The choice of an acyl chloride is driven by its extreme reactivity, which ensures a rapid and often complete conversion to the amide.[4] However, this reactivity is also its greatest liability.
-
Hazardous Reagents & Byproducts: Thionyl chloride and oxalyl chloride are toxic and corrosive. The reaction produces hydrogen chloride (HCl) gas, which is also corrosive and must be neutralized, typically by using excess amine or an external base, complicating purification and reducing atom economy.[5]
-
Poor Atom Economy: The generation of stoichiometric byproducts (SO₂ and HCl from thionyl chloride) leads to significant chemical waste.
-
Moisture Sensitivity: Acyl chlorides react violently with water, hydrolyzing back to the carboxylic acid and releasing HCl gas.[6][5] This necessitates strict anhydrous conditions, adding complexity and cost to the process.
This route, while effective, is a prime example of a process that is misaligned with modern green chemistry standards.
Green Alternative: Boric Acid-Catalyzed Direct Amidation
A far greener approach is the direct condensation of a carboxylic acid and an amine, where the only byproduct is water.[7][8] This reaction is thermodynamically challenging due to the formation of a stable ammonium carboxylate salt. However, the use of a mild Lewis acid catalyst like boric acid (H₃BO₃) makes this transformation highly efficient.[9]
Reaction Pathway:
This is a one-pot, one-step process where cyclohexanecarboxylic acid and 4-aminopiperidine are heated in the presence of a catalytic amount of boric acid.
Caption: Boric Acid-Catalyzed Direct Amidation Pathway.
Causality and Field-Proven Advantages:
-
Mechanism of Action: Boric acid is believed to activate the carboxylic acid by forming an acyl-borate intermediate. This increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amine. The reaction drives to completion by removing the water byproduct, often through distillation at elevated temperatures.[10]
-
Trustworthiness and Safety: Boric acid is an inexpensive, low-toxicity, and readily available solid catalyst, making it ideal for large-scale synthesis.[9][11] This method completely avoids corrosive and hazardous reagents and byproducts.
-
Solvent-Free Potential: Many boric acid-catalyzed amidations can be performed under solvent-free or "dry media" conditions, where the reactants are simply mixed, ground together (trituration), and heated.[10][11] This drastically reduces solvent waste, aligning with a primary goal of green chemistry.
Emerging Green Frontiers
While the boric acid route is a robust green alternative, other innovative methods are also under development:
-
Methoxysilane Coupling Agents: Solvent-free procedures using various methoxysilanes as coupling agents have been reported for amide synthesis, achieving good to excellent yields without the need for inert atmospheres.[12]
-
Reusable Ionic Liquids: Task-specific Brønsted acidic ionic liquids can serve as both the solvent and the catalyst for direct amidation, offering a reusable reaction system.[3][13]
-
Biocatalysis: The use of enzymes, such as lipases, offers a pathway to amide formation under exceptionally mild aqueous conditions.[8] While still an emerging field for this specific transformation, biocatalysis represents the pinnacle of green chemistry for its selectivity and benign operating conditions.[14]
Quantitative & Qualitative Performance Benchmark
To provide an objective comparison, the key performance and green chemistry metrics for the primary synthesis routes are summarized below.
| Metric | Conventional Acyl Chloride Route | Green Boric Acid-Catalyzed Route |
| Starting Materials | Cyclohexanecarboxylic acid, 4-Aminopiperidine | Cyclohexanecarboxylic acid, 4-Aminopiperidine |
| Key Reagent(s) | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Boric Acid (catalytic) |
| Solvent | Aprotic organic solvent (e.g., DCM, Toluene) | High-boiling solvent (e.g., Toluene) or Solvent-Free |
| Conditions | Two steps; often requires cooling then heating | One step; typically 80-160°C |
| Typical Yield | >90% | 75-95%[11] |
| Byproducts | HCl, SO₂ (or CO, CO₂) | H₂O |
| Atom Economy | Poor | Excellent |
| E-Factor (Waste/Product) | High (due to reagents, solvent, and workup) | Very Low (especially in solvent-free conditions) |
| Safety & Hazards | High: Uses toxic/corrosive reagents. Generates corrosive HCl gas. Moisture sensitive. | Low: Uses low-toxicity catalyst. Water is the only byproduct. |
Validated Experimental Protocol: Boric Acid-Catalyzed Green Synthesis
This protocol is a self-validating system adapted from established procedures for boric acid-catalyzed amidation.[9][10][11] It is designed for simplicity, safety, and efficiency.
Materials:
-
Cyclohexanecarboxylic acid
-
4-Aminopiperidine
-
Boric Acid (H₃BO₃)
-
Toluene (optional, as solvent)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or a simple distillation setup
-
Condenser
-
Heating mantle with magnetic stirring
-
Standard laboratory glassware for workup
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add cyclohexanecarboxylic acid (1.0 eq), 4-aminopiperidine (1.0-1.2 eq), and boric acid (0.1 - 0.2 eq).
-
Solvent-Free Option: For a truly solvent-free reaction, ensure the reactants are well-mixed. Fit the flask with a distillation head and condenser to remove water as it forms.
-
Solvent-Based Option: Alternatively, add a high-boiling solvent like toluene to the flask and attach a Dean-Stark apparatus to azeotropically remove water.
-
Heating and Reaction: Heat the mixture to 110-140°C with vigorous stirring. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap or by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (to remove any unreacted acid) followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Product: The resulting solid can be further purified by recrystallization if necessary to afford pure 4-Cyclohexanecarboxamidopiperidine.
Conclusion and Authoritative Recommendation
The evidence is unequivocal: for the synthesis of 4-Cyclohexanecarboxamidopiperidine, boric acid-catalyzed direct amidation is a vastly superior method to the conventional acyl chloride route from a green chemistry, safety, and process simplicity perspective.[2] It eliminates hazardous reagents, minimizes waste by producing only water as a byproduct, and offers high yields under straightforward conditions. While emerging technologies like biocatalysis may offer future improvements, the boric acid method represents a mature, scalable, and immediately applicable green solution for researchers and drug development professionals. Adopting such protocols is a critical step towards a more sustainable and responsible future for the pharmaceutical industry.
References
-
SciSpace. Solvent-free synthesis of amide: a novel technique of green chemistry. Available from: [Link]
-
Royal Society of Chemistry. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Available from: [Link]
-
ResearchGate. (n.d.). solvent-free synthesis of amide: a novel technique of green chemistry. Available from: [Link]
-
ACS Publications. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Journal of Chemical Education. Available from: [Link]
-
ACS Publications. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Journal of Chemical Education. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines. Available from: [Link]
-
ACS Publications. (2022). Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines Using a Reusable Brønsted Acidic Ionic Liquid as a Catalyst and a Solvent. Available from: [Link]
-
ERIC. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Journal of Chemical Education. Available from: [Link]
-
LinkedIn. (2026). Amide Reaction Innovations: Enhanced Eco-Friendly Protocols. Available from: [Link]
-
Semantic Scholar. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Available from: [Link]
-
ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides. Available from: [Link]
-
Wikipedia. (n.d.). Acyl chloride. Available from: [Link]
-
Semantic Scholar. (2003). Catalytic amide formation from non-activated carboxylic acids and amines. Available from: [Link]
-
Fiveable. (2025). Acid chlorides. Organic Chemistry II Class Notes. Available from: [Link]
-
MDPI. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Available from: [Link]
-
PMC. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Available from: [Link]
-
ResearchGate. (n.d.). Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis. Available from: [Link]
-
Diva-Portal.org. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Available from: [Link]
-
Organic Syntheses. (2012). Org. Synth. 2012, 89, 432. Available from: [Link]
-
ResearchGate. (2025). Synthesis of Complex Piperidines via a Biocatalytic C–H Oxidation/Radical Cross-Coupling Sequence. Available from: [Link]
-
MDPI. (2022). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. Available from: [Link]
-
ResearchGate. (2014). Eco-friendly, green synthesis and antimicrobial evaluation of 4,6-disubstituted-2-(6-acetyl-O-β-D-glucopyranosylsulfanyl)-nicotinonitrile. Available from: [https://www.researchgate.net/publication/287186196_Eco-friendly_green_synthesis_and_antimicrobial_evaluation_of_46-disubstituted-2-6-acetyl-O-b-D-glucopyranosylsulfanyl-nicotinonitrile]([Link])
-
PMC. (n.d.). Recent Advances in the Synthesis of Perimidines and their Applications. Available from: [Link]
-
ResearchGate. (n.d.). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Available from: [Link]
-
ResearchGate. (2024). Green synthesis of highly fluorescent carbon quantum dots from almond resin for advanced theranostics in biomedical applications. Available from: [Link]
-
PubMed. (2011). Synthesis and evaluation of [(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]cyclohexanes and 4-[(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]piperidines as DPP-4 inhibitors. Available from: [Link]
-
ResearchGate. (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Available from: [Link]
-
ResearchGate. (n.d.). Biocatalytic Approaches for the Synthesis of Enantiopure Epoxides. Available from: [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amide Reaction Innovations: Enhanced Eco-Friendly Protocols [eureka.patsnap.com]
- 4. fiveable.me [fiveable.me]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acyl chloride - Wikipedia [en.wikipedia.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. diva-portal.org [diva-portal.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00589A [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
